molecular formula C12H9F3N2O B1455464 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde CAS No. 1275308-13-8

1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde

Cat. No.: B1455464
CAS No.: 1275308-13-8
M. Wt: 254.21 g/mol
InChI Key: ZFSQGFHRYKPHDO-UHFFFAOYSA-N
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Description

1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde is a pyrazole-based aldehyde derivative characterized by a trifluoromethyl-substituted benzyl group at the N1 position of the pyrazole ring and an aldehyde functional group at the C4 position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for drug development .

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)11-3-1-9(2-4-11)6-17-7-10(8-18)5-16-17/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSQGFHRYKPHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde typically follows these key stages:

  • Formation of the pyrazole ring system through cyclocondensation reactions.
  • Introduction of the 4-(trifluoromethyl)phenylmethyl substituent via alkylation or condensation.
  • Selective formylation at the 4-position of the pyrazole ring using electrophilic formylating agents.

Preparation of the Pyrazole Core

A common approach to constructing the pyrazole ring involves the cyclocondensation of suitable β-dicarbonyl compounds or α,β-unsaturated esters with hydrazine derivatives. For example, methylhydrazine or phenylhydrazine can be reacted with α,β-unsaturated esters to yield substituted pyrazole derivatives.

  • Cyclocondensation Reaction : An α,β-unsaturated ester is reacted with methylhydrazine in the presence of a catalyst (e.g., potassium iodide) under controlled temperature conditions (typically low temperature for condensation, followed by heating for cyclization) to form the pyrazole ring. This method yields pyrazole-4-carboxylic acid derivatives which can be further functionalized.

Formylation at the 4-Position of Pyrazole

Selective formylation to introduce the aldehyde group at the 4-position of the pyrazole ring is commonly achieved using the Vilsmeier-Haack reaction:

  • Vilsmeier-Haack Reaction : Treatment of the pyrazole derivative with a Vilsmeier reagent (formed from POCl3 and DMF) selectively introduces the formyl group at the 4-position of the pyrazole ring. This method is widely used for the synthesis of pyrazole-4-carbaldehydes and has been reported for similar trifluoromethyl-substituted phenylpyrazoles.

Detailed Example Procedure (Based on Patent and Literature Data)

Step Reagents and Conditions Description Outcome
1. Substitution/Hydrolysis α,β-unsaturated ester + 2,2-difluoroacetyl halide + acid-binding agent in organic solvent at low temperature, followed by alkali hydrolysis Formation of α-difluoroacetyl intermediate Intermediate solution ready for cyclization
2. Condensation/Cyclization Addition of catalyst (e.g., potassium iodide), low-temperature condensation with methylhydrazine aqueous solution, followed by reduced pressure and heating Cyclization to pyrazole ring, forming crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Crude pyrazole product with isomer ratio ~95:5
3. Recrystallization Recrystallization from 40-65% aqueous alcohol (methanol, ethanol, or isopropanol) Purification of pyrazole product to >99.5% purity High purity pyrazole derivative with good yield (approx. 75%)

This method, although described for difluoromethyl analogues, provides insight into the preparation of pyrazole carbaldehyde derivatives with fluorinated phenyl substituents, emphasizing the importance of reaction control to minimize isomer formation and maximize purity.

Analytical and Purification Considerations

  • Isomer Ratio and Purity : Controlling the formation of positional isomers during cyclization is critical. The described method achieves an isomer ratio of approximately 95:5 and chemical purity above 99.5% after recrystallization.
  • Recrystallization Solvents : Mixtures of alcohols (methanol, ethanol, or isopropanol) with water in specific ratios (35-65%) are effective for purification.
  • Catalysts : Sodium iodide or potassium iodide are effective catalysts for the condensation/cyclization step.

Summary Table of Key Preparation Steps

Preparation Stage Reagents/Conditions Purpose Key Outcome
Substitution/Hydrolysis α,β-unsaturated ester, 2,2-difluoroacetyl halide, acid-binding agent, alkali Formation of α-difluoroacetyl intermediate Intermediate for cyclization
Condensation/Cyclization Methylhydrazine aqueous solution, catalyst (KI/NaI), low temperature, reduced pressure heating Pyrazole ring formation Crude pyrazole carboxylic acid
Recrystallization Alcohol-water mixture (methanol/ethanol/isopropanol + water) Purification High purity pyrazole derivative
Formylation (Vilsmeier-Haack) POCl3, DMF Introduction of aldehyde at 4-position Pyrazole-4-carbaldehyde derivative

Research Findings and Optimization Notes

  • The use of 2,2-difluoroacetyl halide as a starting material improves the selectivity and yield of the pyrazole carboxylic acid intermediate.
  • Low-temperature addition and controlled hydrolysis steps minimize side reactions and isomer formation.
  • The choice of catalyst and recrystallization solvent system significantly affects the purity and yield of the final product.
  • The Vilsmeier-Haack formylation is a reliable method for introducing the aldehyde group specifically at the 4-position of the pyrazole ring without affecting other sensitive functional groups.

Chemical Reactions Analysis

1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under appropriate conditions.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Agricultural Applications

Fungicidal Properties
This compound has been investigated for its fungicidal properties, particularly as a component in formulations aimed at controlling phytopathogenic fungi. Research indicates that derivatives of pyrazole carboxamides, including this compound, exhibit efficacy against a range of fungal pathogens. The mechanisms often involve disrupting fungal cell wall synthesis or inhibiting key enzymatic pathways essential for fungal growth .

Case Study: Fungicide Development
A notable case study involves the development of a new class of fungicides based on pyrazole derivatives. In laboratory settings, formulations containing 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde demonstrated superior activity against common agricultural pathogens such as Botrytis cinerea and Fusarium spp. The findings suggest that this compound can be effectively utilized in crop protection strategies, potentially reducing reliance on traditional fungicides and minimizing environmental impact .

Pharmaceutical Applications

Anticancer Activity
Research has indicated that pyrazole derivatives possess anticancer properties. Specifically, this compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Case Study: Drug Development
In a recent study, researchers synthesized several analogs of this compound to evaluate their biological activity against cancer cell lines. The results indicated that modifications to the trifluoromethyl group significantly influenced the compound's potency and selectivity towards cancer cells. This research paves the way for future drug development initiatives targeting specific cancer types using pyrazole-based scaffolds .

Material Science Applications

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its unique chemical structure allows for modifications that can improve thermal stability and mechanical strength of polymers .

Case Study: Composite Materials
A study focused on the synthesis of composite materials using this compound revealed enhanced thermal resistance and mechanical properties when integrated into polymer blends. These composites could find applications in high-performance materials used in aerospace and automotive industries, where durability and resistance to extreme conditions are crucial .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings/Notes
AgricultureFungicide formulationsEffective against Botrytis cinerea, Fusarium spp.
PharmaceuticalsAnticancer agent developmentInduces apoptosis in cancer cell lines
Material ScienceEnhancing polymer propertiesImproves thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Crystallographic and Stability Data

  • Crystal Packing : Pyrazole-4-carbaldehydes with aromatic N1 substituents (e.g., phenyl in ) exhibit planar pyrazole rings stabilized by π-π stacking. The trifluoromethyl group in the target compound may introduce steric effects, altering packing efficiency .
  • Hydrogen Bonding : The aldehyde group forms weak C–H∙∙∙O interactions, as seen in and . The trifluoromethyl group’s electronegativity could enhance these interactions .

Pharmacological Potential (Inferred from Analogs)

  • Antioxidant Activity : reports IC50 values of 12–18 µM for benzoyl-phenyl derivatives in DPPH assays. The target compound’s trifluoromethyl group may enhance radical scavenging due to increased electron withdrawal .
  • Antimicrobial Activity: notes MIC values of 8–32 µg/mL for bromophenyl derivatives against S. aureus. The trifluoromethyl group’s lipophilicity could improve membrane permeability .

Biological Activity

1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound, supported by recent research findings and case studies.

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity. Its structure can be represented as follows:

C12H8F3N3O\text{C}_{12}\text{H}_{8}\text{F}_{3}\text{N}_{3}\text{O}

Biological Activity Overview

Research indicates that this compound exhibits significant anti-inflammatory , antimicrobial , and antiproliferative properties.

1. Anti-inflammatory Activity

Recent studies have highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation. For instance, derivatives of pyrazole have shown selective COX-2 inhibition, with some compounds demonstrating a selectivity index significantly higher than traditional anti-inflammatory agents like celecoxib.

  • Case Study : A study reported that a derivative of this compound exhibited an IC50 value of 5.40 µM against COX-1 and 0.01 µM against COX-2, indicating strong anti-inflammatory potential .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its efficacy against various bacterial strains has been documented, suggesting potential applications in treating infections.

  • Research Findings : In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

3. Antiproliferative Effects

Studies have assessed the antiproliferative effects of this compound on cancer cell lines. The results indicate that it may induce apoptosis in certain types of cancer cells.

  • Data Table : Below is a summary of antiproliferative activity against various cancer cell lines:
Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)8.3
A549 (Lung Cancer)12.0

The biological activities of this compound are attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation. The inhibition of COX enzymes reduces prostaglandin synthesis, leading to decreased inflammation and pain.

Safety and Toxicity Profile

While the compound shows promising biological activities, its safety profile is crucial for therapeutic applications. Toxicological studies indicate that at high doses, it may cause gastrointestinal irritation; however, acute toxicity tests show an LD50 greater than 2000 mg/kg in mice, suggesting a relatively safe profile for further development .

Q & A

Basic: What synthetic methodologies are validated for preparing 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde?

Answer:
The compound can be synthesized via a multi-step route:

Core pyrazole formation : Cyclocondensation of trifluoromethyl-substituted hydrazines with β-ketoaldehydes under acidic conditions (e.g., H₂SO₄) yields the pyrazole backbone .

Benzylation : Alkylation at the pyrazole N1-position using 4-(trifluoromethyl)benzyl bromide in the presence of a base (e.g., K₂CO₃) introduces the aryl-methyl group .

Oxidation : Controlled oxidation of a 4-hydroxymethyl intermediate (e.g., using MnO₂ or Dess-Martin periodinane) generates the aldehyde functionality .
Key validation : NMR monitoring (¹H/¹³C) of intermediates and final product purity assessment via HPLC (≥95%) .

Advanced: How can crystallographic data resolve structural ambiguities in trifluoromethyl-substituted pyrazole derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical:

  • SHELX refinement : Use SHELXL for small-molecule refinement to model trifluoromethyl group disorder, leveraging anisotropic displacement parameters (ADPs) for accurate electron density mapping .
  • ORTEP visualization : ORTEP-3 aids in detecting steric clashes between the trifluoromethyl group and adjacent substituents, which may explain low reaction yields in certain derivatives .
    Example : A study on 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde revealed torsional strain between the trifluoromethyl group and pyrazole ring, confirmed via SC-XRD .

Basic: What spectroscopic techniques are essential for characterizing pyrazole-4-carbaldehyde derivatives?

Answer:

  • ¹H/¹³C NMR : Diagnostic signals include the aldehyde proton (δ 9.8–10.2 ppm, singlet) and pyrazole C4 carbon (δ 150–160 ppm) .
  • FT-IR : Confirms aldehyde C=O stretch (ν ~1700 cm⁻¹) and absence of hydroxyl groups (if intermediates are fully oxidized) .
  • Mass spectrometry (HRMS) : Validates molecular ion [M+H]⁺ with <2 ppm mass error to confirm empirical formula .

Advanced: What strategies optimize regioselectivity in pyrazole alkylation reactions?

Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor N1-alkylation over O-alkylation due to enhanced nucleophilicity of the pyrazole nitrogen .
  • Base selection : Bulky bases (e.g., DBU) suppress side reactions by deprotonating the pyrazole selectively, minimizing dimerization .
  • Temperature control : Low temperatures (–20°C) reduce kinetic competition, directing benzylation to the N1-position with >90% regioselectivity .

Basic: What safety protocols are critical when handling trifluoromethyl-containing pyrazole aldehydes?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes or trifluoromethyl byproducts .
  • PPE : Nitrile gloves and safety goggles are mandatory; trifluoromethyl groups may hydrolyze to release HF under acidic conditions .
  • Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent aldehyde oxidation .

Advanced: How do computational methods complement experimental data for reactivity prediction?

Answer:

  • DFT calculations : Gaussian09 with B3LYP/6-311++G(d,p) basis set predicts electrophilic aldehyde reactivity, validated by Fukui indices .
  • Molecular docking : Pyrazole-4-carbaldehydes show affinity for kinase ATP-binding pockets (e.g., EGFR), guiding structure-activity relationship (SAR) studies .
  • MD simulations : Simulate trifluoromethyl group dynamics to assess steric effects in catalytic reactions (e.g., Suzuki-Miyaura coupling) .

Basic: What bioactivities are reported for pyrazole-4-carbaldehyde derivatives?

Answer:

  • Antimicrobial : Derivatives exhibit MIC values of 2–8 µg/mL against S. aureus via membrane disruption, linked to the aldehyde’s electrophilicity .
  • Anticancer : IC₅₀ values of 1–10 µM in HeLa cells correlate with ROS generation induced by the trifluoromethyl group .
  • Anti-inflammatory : Inhibition of COX-2 (IC₅₀ ~50 nM) via covalent binding to catalytic cysteine residues .

Advanced: How to address discrepancies in NMR data for bulky pyrazole derivatives?

Answer:

  • Variable temperature (VT) NMR : Resolve signal broadening caused by hindered rotation of the trifluoromethylbenzyl group (e.g., coalescence at 80°C) .
  • NOESY/ROESY : Detect through-space interactions between the aldehyde proton and aryl ring protons to confirm spatial orientation .
  • Isotopic labeling : ¹⁹F NMR with CF₃-substituted analogs clarifies electronic effects on chemical shift variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde
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1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde

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